2-(2-chlorophenyl)-N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)acetamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups and rings, including a chlorophenyl group, a pyrroloimidazole ring, and an acetamide group . These features suggest that it could have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound would be based on the connectivity of its atoms and the arrangement of its functional groups. It would likely have a complex three-dimensional structure due to the presence of multiple rings .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the acetamide could increase its solubility in polar solvents .Scientific Research Applications
Fused Imidazoles Synthesis
The synthesis of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole derivatives, including compounds similar to the one , involves dehydration of substituted 2-(2-oxopyrrolidin-1-yl)acetamides using phosphoryl chloride. This method facilitates the creation of 2-chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles, which can then be modified to produce various derivatives by altering the substituent in the 3-position. The chlorine atom in the 2-position can be removed via hydrogenation over Raney nickel, indicating a pathway for structural modification and potential application in chemical synthesis and drug development processes (Kavina, Sizov, & Yakovlev, 2018).
Ligand-Protein Interactions and Photovoltaic Efficiency
Studies on bioactive benzothiazolinone acetamide analogs have shown their potential in spectroscopic analysis, quantum mechanical studies, and ligand-protein interactions. These compounds have demonstrated good light harvesting efficiency and free energy of electron injection, making them suitable for use in dye-sensitized solar cells (DSSCs). Furthermore, their non-linear optical (NLO) activity and molecular docking with Cyclooxygenase 1 (COX1) highlight their potential in photovoltaic applications and biochemical research, indicating a wide range of scientific research applications beyond their initial chemical properties (Mary et al., 2020).
Safety And Hazards
properties
IUPAC Name |
2-(2-chlorophenyl)-N-[3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O/c21-17-8-2-1-5-14(17)12-20(25)23-16-7-3-6-15(11-16)18-13-22-19-9-4-10-24(18)19/h1-3,5-8,11,13H,4,9-10,12H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAZOXQHVFGLMKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC=C(N2C1)C3=CC(=CC=C3)NC(=O)CC4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chlorophenyl)-N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)acetamide |
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